2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate
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Overview
Description
2-BROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is a complex organic compound characterized by its bromine and nitro functional groups
Preparation Methods
The synthesis of 2-BROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the benzoate ester followed by the introduction of bromine and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-BROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, often forming strong bonds with the target molecules. The pathways involved can include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other brominated and nitro-substituted aromatic compounds. Compared to these, 2-BROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-BROMO-4-NITROPHENOL
- 2-BROMO-6-NITROBENZOIC ACID
- 4-NITROPHENYL BENZOATE
Properties
Molecular Formula |
C22H14Br2N4O8 |
---|---|
Molecular Weight |
622.2 g/mol |
IUPAC Name |
[2-bromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] benzoate |
InChI |
InChI=1S/C22H14Br2N4O8/c23-17-9-15(27(31)32)6-7-19(17)35-12-20(29)26-25-11-14-8-16(28(33)34)10-18(24)21(14)36-22(30)13-4-2-1-3-5-13/h1-11H,12H2,(H,26,29)/b25-11+ |
InChI Key |
IYQWJBOHNIMEOY-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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